molecular formula C15H14N2O3 B428366 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide CAS No. 713500-90-4

2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide

Cat. No. B428366
CAS RN: 713500-90-4
M. Wt: 270.28g/mol
InChI Key: QBSDHEWYPUBPOP-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide, also known as 2-AB, is an organic compound used in scientific research applications. It is a derivative of benzamide and contains a benzene ring with an amide group and two nitrogens. 2-AB is a colorless, odorless, and slightly soluble compound that has been used in a variety of biological and biochemical experiments.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Benzamides such as 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition plays a critical role in controlling angiogenesis, which is essential for tumor growth and metastasis. Research has shown that certain benzamide derivatives demonstrate strong kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Luminescent Properties and Multi-Stimuli Responsive Behavior

Benzamide derivatives have been studied for their luminescent properties and their response to various stimuli. Compounds with a benzamide structure display luminescence in solutions and in the solid state, forming nano-aggregates with enhanced emission. These properties are influenced by solvent polarity and show mechanochromic behavior, which has potential applications in material science and sensor technology (Srivastava et al., 2017).

Antifungal Activity

Some benzamide derivatives have been synthesized for potential antifungal applications. These compounds show promise in inhibiting the growth of various fungal species, highlighting their potential use in developing new antifungal agents (Narayana et al., 2004).

Anti-Fatigue Effects

Research on benzamide derivatives has also explored their potential anti-fatigue effects. Studies indicate that certain benzamide compounds can enhance the forced swimming capacity of mice, suggesting their utility in managing fatigue-related conditions (Wu et al., 2014).

Neuroleptic Activity

Benzamides have been investigated for their neuroleptic (antipsychotic) activity. Studies on various benzamide derivatives show promising results in managing symptoms related to psychosis and other mental health conditions (Iwanami et al., 1981).

Anticonvulsant Activity

Certain benzamide derivatives have demonstrated effective anticonvulsant activity in animal models. These findings suggest their potential application in the treatment of epilepsy and other seizure disorders (Robertson et al., 1987).

properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSDHEWYPUBPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.